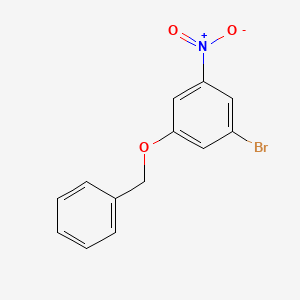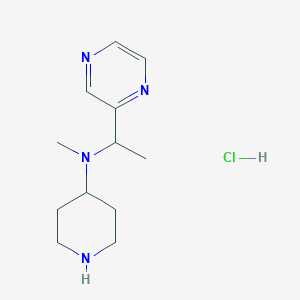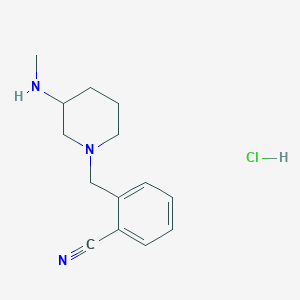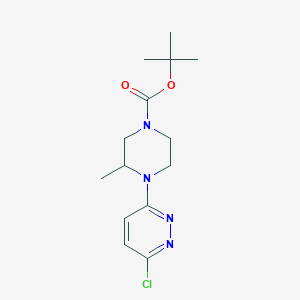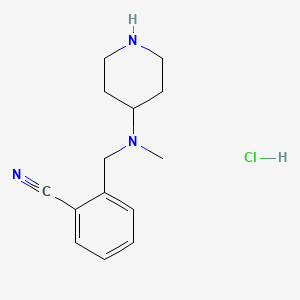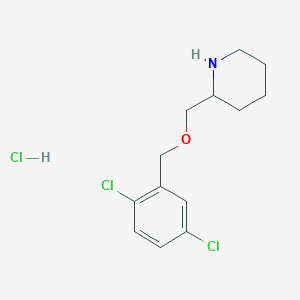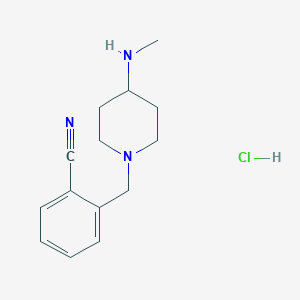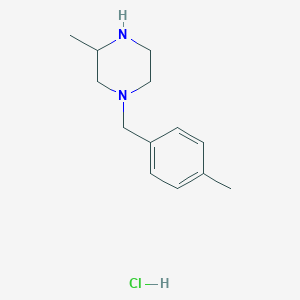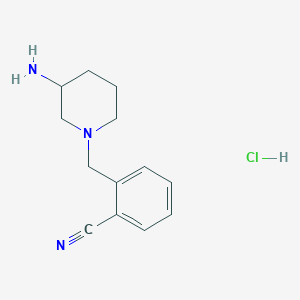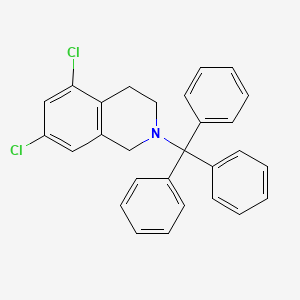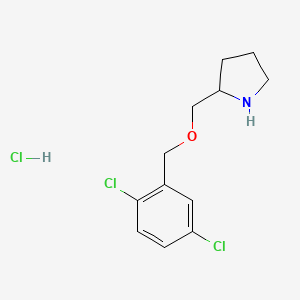
2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride
説明
2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C12H16Cl3NO and its molecular weight is 296.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been utilized in the synthesis of restricted analogs of pregabalin, demonstrating its role in producing complex organic structures. For example, Galeazzi et al. (2003) describe a process where 4-benzyloxymethyl pyrrolidin-2-one, an analog of the compound , is synthesized through a series of reactions, including alkylation and oxidation, to produce pyrrolidine carboxylic acid, a restricted analog of pregabalin (Galeazzi, Martelli, Mobbili, Orena, & Rinaldi, 2003).
Crystallography and Structural Analysis
- The compound has been used in crystallography to study the structural properties of various chemical entities. For instance, Dayananda et al. (2012) conducted a study on triprolidinium cation, where the structure was analyzed using techniques like N-H⋯O, O-H⋯O, and C-H⋯O interactions, revealing significant insights into molecular interactions (Dayananda, Butcher, Akkurt, Yathirajan, & Narayana, 2012).
Application in Organic Synthesis
- The compound is a key player in organic synthesis, where it is used to create diverse chemical structures. For example, Herdewijn et al. (1982) utilized a similar compound for synthesizing a range of carbapenam structures, highlighting its versatility in chemical synthesis (Herdewijn, Claes, & Vanderhaeghe, 1982).
Pharmaceutical Research
- In pharmaceutical research, compounds similar to 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride have been studied for their pharmacokinetic properties. Harrison et al. (2012) discuss the pharmacokinetic uncertainty in human studies for novel compounds, indicating the importance of such compounds in early-stage drug development (Harrison et al., 2012).
Enantioselective Biotransformations
- The compound has applications in enantioselective biotransformations, an important process in organic chemistry. Chen et al. (2012) report the use of amidase-catalyzed hydrolysis for kinetically resolving racemic trans-pyrrolidine-2,5-carboxamide, demonstrating the compound's utility in producing enantiomerically pure substances (Chen, Gao, Wang, Zhao, & Wang, 2012).
特性
IUPAC Name |
2-[(2,5-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCFOABZNIKICFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


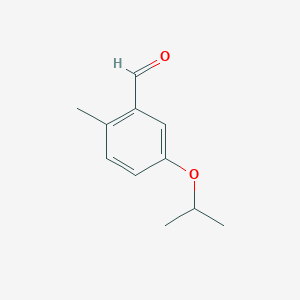
![Ethyl 5,7-dichloroimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B3096752.png)

